molecular formula C12H14ClN B3004348 2-(4-ethynylphenyl)pyrrolidine hydrochloride CAS No. 2377033-22-0

2-(4-ethynylphenyl)pyrrolidine hydrochloride

Cat. No.: B3004348
CAS No.: 2377033-22-0
M. Wt: 207.7
InChI Key: YIHFLXLCRKKMGJ-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)pyrrolidine hydrochloride ( 2377033-22-0) is a synthetic organic compound of significant interest in pharmaceutical and materials chemistry research . This versatile building block features a pyrrolidine ring linked to an ethynyl-substituted phenyl group, delivered as a stable hydrochloride salt to enhance its solubility and handling properties . The presence of the terminal ethynyl group is a key feature, enabling efficient click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound exceptionally valuable for the rapid and reliable synthesis of complex molecular architectures, conjugation of biomolecules, and development of chemical probes . Its rigid aromatic backbone combined with the secondary amine moiety provides a multifunctional scaffold for constructing bioactive molecules or advanced materials with tailored properties . Researchers utilize this compound as a critical intermediate in drug discovery campaigns, particularly in projects requiring alkyne functionalization for fragment linking or library synthesis. Its structural characteristics support the design of molecules that can interact with diverse biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(4-ethynylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12;/h1,5-8,12-13H,3-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHFLXLCRKKMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Activities

2-(4-Ethynylphenyl)pyrrolidine hydrochloride exhibits various pharmacological activities, making it a candidate for further research. Key areas of interest include:

  • Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. The ethynylphenyl substitution may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that compounds with a pyrrolidine core can exhibit antimicrobial activity against various pathogens. The structural modifications in this compound may contribute to its efficacy against resistant strains.
  • Neurological Effects : Pyrrolidine derivatives are being investigated for their potential neuroprotective effects. The compound may influence neurotransmitter systems, providing insights into treatments for neurodegenerative diseases.

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to modulate biological pathways makes it a valuable building block in drug discovery. Notable applications include:

  • Synthesis of Antidepressants : The unique structure allows for modifications that can lead to the development of novel antidepressant agents.
  • Pain Management : Given its potential analgesic properties, it could be explored as a new option for pain relief therapies.

Case Study 1: Anticancer Research

A study published in Frontiers in Pharmacology explored various pyrrolidine derivatives, including this compound, assessing their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a series of pyrrolidine compounds and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. This compound demonstrated promising results, particularly against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Comprehensive Data Table

Application AreaFindings/NotesReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against resistant bacterial strains
Neurological EffectsPotential neuroprotective properties
Drug DevelopmentIntermediate for synthesizing antidepressants

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-ethynylphenyl)pyrrolidine hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties (Inferred) References
2-(4-Ethynylphenyl)pyrrolidine HCl C₁₂H₁₃ClN 219.7 (calc.) Ethynyl (para) High reactivity, potential stability challenges N/A
2-(4-Iodophenyl)pyrrolidine HCl C₁₀H₁₃ClIN 309.58 Iodo (para) Higher molecular weight, polarizable halogen
2-(4-Trifluoromethylphenyl)pyrrolidine HCl C₁₁H₁₃ClF₃N 251.68 CF₃ (para) Electron-withdrawing, lipophilic
2-(4-Methoxyphenyl)pyrrolidine HCl C₁₁H₁₆ClNO 227.74 Methoxy (para) Electron-donating, improved solubility
2-(4-Ethoxyphenyl)pyrrolidine HCl C₁₂H₁₈ClNO 243.7 (calc.) Ethoxy (para) Increased hydrophobicity vs. methoxy

Notes:

  • Ethynyl Group: The ethynyl substituent likely reduces electron density on the aromatic ring, enhancing electrophilic character. This may impact reactivity in cross-coupling reactions (e.g., Sonogashira) compared to halogenated analogs .
  • Halogen vs. Methoxy/ethoxy groups improve water solubility but may reduce metabolic stability due to demethylation pathways .

Biological Activity

2-(4-ethynylphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative recognized for its potential biological activity, particularly in medicinal chemistry. Its structure includes a five-membered nitrogen-containing ring and an ethynyl group, which contribute to its unique chemical reactivity and possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C13H13N·HCl
  • Molecular Weight : Approximately 207.7 g/mol
  • Structure : Contains a pyrrolidine ring substituted with a 4-ethynylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Binding : Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors. This interaction may influence neurological pathways, suggesting a potential role in treating neurological disorders.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes related to neurotransmitter metabolism, enhancing the availability of neurotransmitters such as acetylcholine. This could lead to improved cholinergic transmission, affecting cognitive functions like learning and memory.

Table 1: Biological Activity Overview

Activity Type Mechanism Target Effect
Receptor AgonismModulation of neurotransmitter receptors5-HT2A, AChEPotential enhancement of cognition
Enzyme InhibitionInhibition of acetylcholinesteraseAChEIncreased acetylcholine levels
CytotoxicityInteraction with cancer cell linesVarious cancer cell linesVaries (IC50 values needed)

Case Studies and Research Findings

Research has demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant biological activities:

  • Neuropharmacological Studies : A study on similar compounds showed that modifications in the ethynyl group can enhance binding affinity to serotonin receptors, indicating potential for mood disorder treatments .
  • Anticancer Activity : In vitro studies have reported that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness at sub-micromolar concentrations. For instance, one study found that modifications in the substituents on the pyrrolidine ring can lead to enhanced antiproliferative activity against MCF-7 breast cancer cells .
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can penetrate the blood-brain barrier effectively, suggesting potential for treating central nervous system disorders .

Table 2: Comparison of Structural Analogues

Compound Name Structural Feature Biological Activity
2-(4-bromophenyl)pyrrolidine hydrochlorideBromine substitutionDifferent electronic properties
3-(4-ethynylphenyl)pyrrolidineEthynyl group at position 3Varies in steric hindrance
N-benzylpyrrolidineBenzyl group instead of ethynylAlters solubility

The structural uniqueness of this compound compared to its analogues highlights its potential advantages in drug design and development.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-ethynylphenyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DOE) principles to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a fractional factorial design can identify critical factors affecting yield. Evidence from analogous compounds suggests that chlorinated solvents (e.g., dichloromethane) under anhydrous conditions may enhance intermediate stability . Post-reaction purification via recrystallization or column chromatography (using silica gel with gradient elution) is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the pyrrolidine ring structure and ethynylphenyl substitution pattern. IR spectroscopy can verify the hydrochloride salt formation (N–H stretching at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystallinity assessment, X-ray diffraction (XRD) is ideal but requires single crystals grown via slow evaporation in polar aprotic solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to ISO/IEC 17043 standards for personal protective equipment (PPE): nitrile gloves, FFP2 respirators for aerosol prevention, and chemical-resistant lab coats. Fume hoods are mandatory during synthesis due to potential HCl off-gassing. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density maps to predict regioselectivity. Coupling with molecular dynamics simulations (e.g., using GROMACS) assesses solvation effects. ICReDD’s integrated computational-experimental workflows enable rapid validation of predicted reaction pathways .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple confounding variables. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring quantifies degradation products. For pH-dependent instability, buffer systems (phosphate or citrate) at physiological ranges (pH 5–8) can isolate degradation mechanisms .

Q. How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking studies (AutoDock Vina) paired with surface plasmon resonance (SPR) assays quantify binding affinities. The ethynyl group’s π-orbital conjugation may enhance hydrophobic interactions with enzyme active sites. Comparative studies with non-ethynyl analogs (e.g., phenylpyrrolidine derivatives) clarify structure-activity relationships .

Q. What advanced separation techniques improve enantiomeric resolution of this chiral compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) with hexane:isopropanol mobile phases achieves baseline separation. For preparative-scale resolution, simulated moving bed (SMB) chromatography offers higher throughput. Circular dichroism (CD) spectroscopy validates enantiopurity post-separation .

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